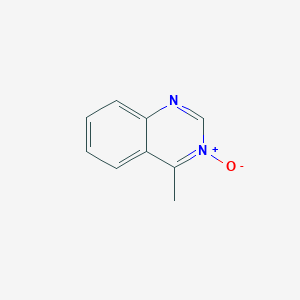
4-Methylquinazoline 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylquinazoline 3-oxide (4-MQO) is a compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-Methylquinazoline 3-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. Furthermore, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
生化学的および生理学的効果
4-Methylquinazoline 3-oxide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In addition, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the advantages of using 4-Methylquinazoline 3-oxide in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-Methylquinazoline 3-oxide is its low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for research on 4-Methylquinazoline 3-oxide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Finally, there is potential for 4-Methylquinazoline 3-oxide to be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Conclusion
In conclusion, 4-Methylquinazoline 3-oxide is a compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to yield a high purity product, and it has been extensively studied for its scientific research application. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and further research is needed to determine its full potential as a therapeutic agent in humans.
合成法
The synthesis of 4-Methylquinazoline 3-oxide involves the reaction of 4-methylquinazoline with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield a high purity product with good yield. The purity of the compound is essential for its use in scientific research, as impurities can affect the results of experiments.
科学的研究の応用
4-Methylquinazoline 3-oxide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
10501-56-1 |
|---|---|
製品名 |
4-Methylquinazoline 3-oxide |
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3 |
InChIキー |
OTAANUILXPAROJ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
正規SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
同義語 |
4-Methylquinazoline 3-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



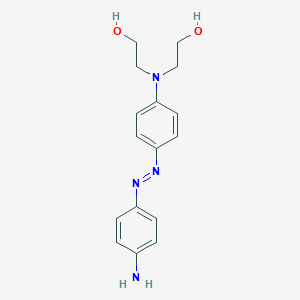
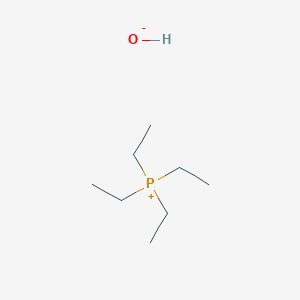
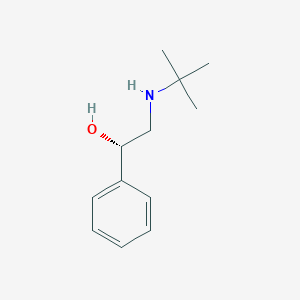
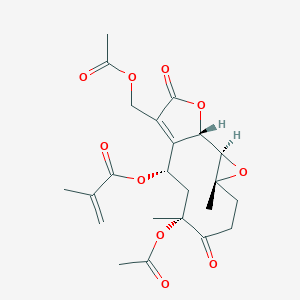
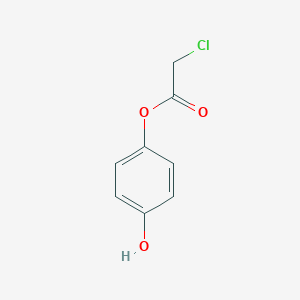
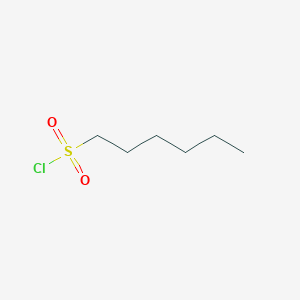
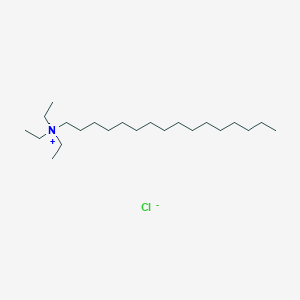






![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)